4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with a 3,4,5-trimethoxyphenyl group attached at the 4-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4,5-trimethoxybenzylamine with a suitable quinazoline derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloquinazoline ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced triazoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: It has been used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent for other diseases.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as kinases and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various cellular processes. For example, its inhibition of c-Met kinase can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring system but differ in the fused ring structure and substituents.
[1,2,4]triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of a quinazoline ring.
Uniqueness
The uniqueness of 4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific structure, which combines the triazole and quinazoline moieties with a trimethoxyphenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C18H16N4O4/c1-24-14-8-11(9-15(25-2)16(14)26-3)22-17(23)12-6-4-5-7-13(12)21-10-19-20-18(21)22/h4-10H,1-3H3 |
InChI Key |
YFFLHONZXDFFEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N4C2=NN=C4 |
Origin of Product |
United States |
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